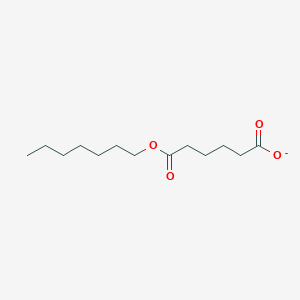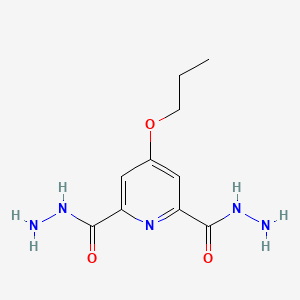
4-Propoxypyridine-2,6-dicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propoxypyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C10H14N4O3 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxypyridine-2,6-dicarbohydrazide typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent, such as methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
4-Propoxypyridine-2,6-dicarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce hydrazine derivatives .
科学研究应用
4-Propoxypyridine-2,6-dicarbohydrazide has several scientific research applications, including:
作用机制
The mechanism of action of 4-Propoxypyridine-2,6-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in the case of its use as a fluorescent sensor, the compound binds to metal ions, leading to changes in its fluorescence properties. This interaction can be studied using techniques such as NMR titration and ESI-MS to determine the stoichiometry and binding constants of the complex .
相似化合物的比较
Similar Compounds
Pyridine-2,6-dicarbohydrazide: A closely related compound with similar chemical properties and applications.
Dimethyl pyridine-2,6-dicarboxylate: Another derivative of pyridine-2,6-dicarboxylic acid used in various chemical syntheses.
Uniqueness
4-Propoxypyridine-2,6-dicarbohydrazide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications, such as the development of selective sensors and the synthesis of complex organic molecules .
属性
CAS 编号 |
17827-90-6 |
|---|---|
分子式 |
C10H15N5O3 |
分子量 |
253.26 g/mol |
IUPAC 名称 |
4-propoxypyridine-2,6-dicarbohydrazide |
InChI |
InChI=1S/C10H15N5O3/c1-2-3-18-6-4-7(9(16)14-11)13-8(5-6)10(17)15-12/h4-5H,2-3,11-12H2,1H3,(H,14,16)(H,15,17) |
InChI 键 |
ZRBIUKALKHTPOE-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=NC(=C1)C(=O)NN)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
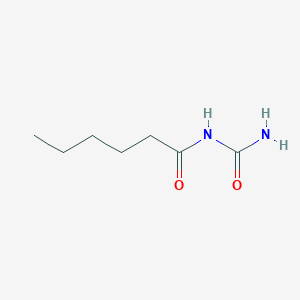

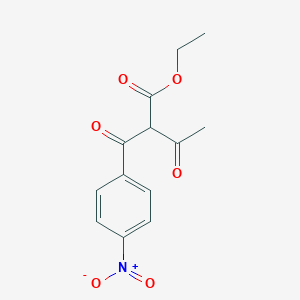
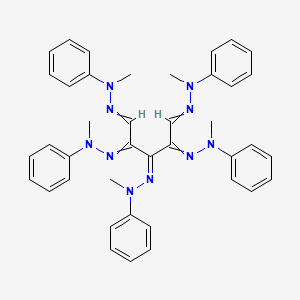
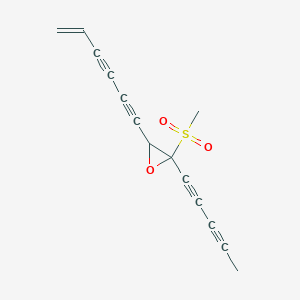
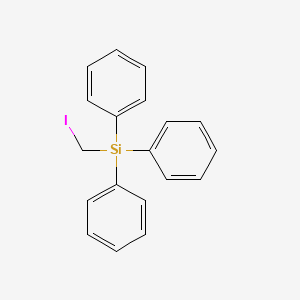
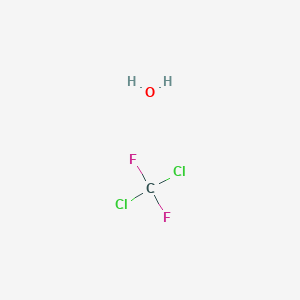
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
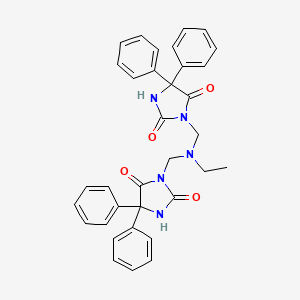
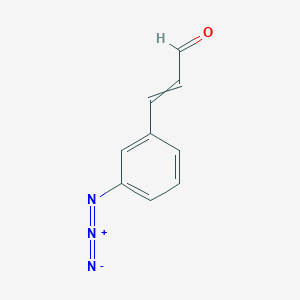
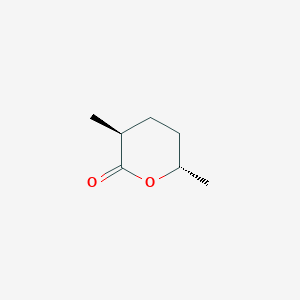
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
